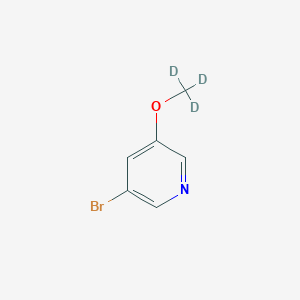
3-Bromo-5-(methoxy-d3)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(methoxy-d3)-pyridine: is a deuterated derivative of 3-bromo-5-methoxypyridine Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methoxy-d3)-pyridine typically involves the bromination of 5-(methoxy-d3)-pyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of deuterated methanol (CD3OD) as a starting material ensures the incorporation of deuterium into the final product. The reaction is monitored using techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(methoxy-d3)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-(methoxy-d3)-pyridine, 3-thio-5-(methoxy-d3)-pyridine, and 3-alkoxy-5-(methoxy-d3)-pyridine.
Oxidation Reactions: Products include 3-bromo-5-formyl-d3-pyridine and 3-bromo-5-carboxy-d3-pyridine.
Reduction Reactions: Products include 3-bromo-5-(methoxy-d3)-piperidine.
Aplicaciones Científicas De Investigación
3-Bromo-5-(methoxy-d3)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs which may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(methoxy-d3)-pyridine depends on its specific application. In drug development, the deuterium atoms can influence the metabolic stability and half-life of the compound, leading to improved efficacy and reduced side effects. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-methoxypyridine: The non-deuterated version of the compound.
3-Bromo-5-(methoxy-d3)phenol: A similar compound with a phenol group instead of a pyridine ring.
3-Bromo-5-(methoxy-d3)benzonitrile: A compound with a nitrile group instead of a pyridine ring.
Uniqueness
3-Bromo-5-(methoxy-d3)-pyridine is unique due to its deuterium labeling, which can significantly alter its physical and chemical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used to study reaction mechanisms, metabolic pathways, and drug metabolism.
Propiedades
Fórmula molecular |
C6H6BrNO |
|---|---|
Peso molecular |
191.04 g/mol |
Nombre IUPAC |
3-bromo-5-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3/i1D3 |
Clave InChI |
FZWUIWQMJFAWJW-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CN=C1)Br |
SMILES canónico |
COC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















